

Pharmacological Profile of MMV688533: An In-depth Technical Guide

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Compound of Interest

Compound Name:	MMV688533
Cat. No.:	B15138749

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Date: December 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

MMV688533 is a novel acylguanidine antimalarial agent that exhibits potent, fast-acting, and long-lasting activity against multiple stages of the *Plasmodium* parasite, including drug-resistant strains.^[1] Developed from a whole-cell screen of compounds targeting high-value human proteins, **MMV688533** presents a promising profile for a single-dose cure for malaria.^{[2][3]} Its unique mode of action, low propensity for resistance development, and favorable safety profile position it as a critical candidate in the fight against malaria.^{[2][4]} This technical guide provides a comprehensive overview of the pharmacological properties of **MMV688533**, including its in vitro and ex vivo activity, pharmacokinetic and pharmacodynamic properties, safety profile, and the current understanding of its mechanism of action.

In Vitro and Ex Vivo Activity

MMV688533 demonstrates potent activity against both laboratory-adapted strains and clinical isolates of *P. falciparum* and *P. vivax*.

Table 1: In Vitro and Ex Vivo Potency of MMV688533 against Plasmodium Species

Parameter	Species/Strain (s)	IC50 (nM)	Notes	Reference(s)
In Vitro IC50	P. falciparum (multiple strains)	Low nanomolar range	Active against strains resistant to current antimalarials.	[2]
In Vitro IC50	Asexual blood-stage parasites	1.3	---	[5]
Ex Vivo IC50	P. falciparum (Ugandan isolates)	Median: 1.3 (Range: 0.02 - 6.3)	N = 143 fresh clinical isolates.	[2]
Ex Vivo IC50	P. falciparum (Papua Indonesian isolates)	Median: 18.9	---	[2]
Ex Vivo IC50	P. vivax (Papua Indonesian isolates)	Median: 12.0	Similar potency against P. falciparum and P. vivax.	[2]
In Vitro IC50	P. falciparum (sensitive and resistant strains)	4 - 8	Panel of laboratory strains.	[6]
In Vitro IC50	P. falciparum (field and mutant strains)	2.5 - 21	---	[6]
In Vitro IC50	P. falciparum (field isolates)	0.8 - 18	---	[6]

Pharmacokinetics and Pharmacodynamics

Preclinical and early clinical studies have revealed a favorable pharmacokinetic profile for **MMV688533**, characterized by a long half-life and good bioavailability.

Table 2: Pharmacokinetic Parameters of MMV688533

Species	Dose	Tmax (h)	t1/2 (h)	Bioavailability (%)	Notes	Reference(s)	---	---	---	---	---
Human	Single ascending doses	4.0 - 6.0	103.8 - 127.2	---	Phase 1a, first-in-human study. [7]		Mouse, Rat, Dog	Not specified	Moderate to slow (4 - 24)	Long (15 - 24)	39 - 74

Preclinical studies. [\[8\]](#)[\[9\]](#)

Pharmacodynamics

In a humanized mouse model of *P. falciparum* infection, single oral doses of **MMV688533** were curative.[\[3\]](#) A Phase 1b volunteer infection study demonstrated parasiticidal activity with a parasite reduction ratio over 48 hours (\log_{10} PRR48) of 2.27 and a parasite clearance half-life (PCT1/2) of 6.36 hours.[\[7\]](#)

Safety and Tolerability

MMV688533 has demonstrated an excellent safety profile in preclinical and early clinical studies.

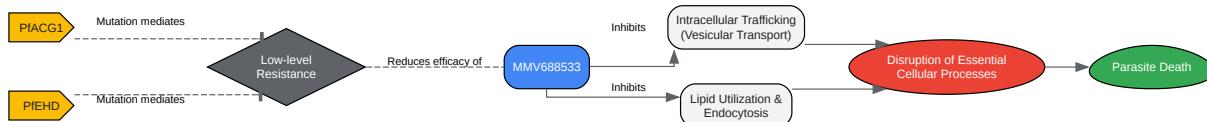
Table 3: Safety Profile of MMV688533

Study Type	Findings	Reference(s)
Genotoxicity	Negative in Ames and micronucleus assays.	[4]
Cardiovascular	Modest effect on the hERG channel.	[4]
Receptor/Enzyme Panel	Micromolar affinity for calcium and chloride channels, and benzodiazepine and dopamine receptors.	[4]
Phase 1a Human Study	Acceptable safety and tolerability profile.	[7]
Teratogenicity	Non-teratogenic, suggesting potential for use in pregnancy.	[10]

Mechanism of Action and Resistance

The precise molecular target of **MMV688533** is not yet fully elucidated; however, its mechanism of action is believed to involve the disruption of intracellular trafficking, lipid utilization, and endocytosis in the parasite.^[1]

Resistance to **MMV688533** develops slowly and confers only a modest decrease in potency. Selection studies have identified point mutations in two proteins, PfACG1 and PfEHD, that are associated with this low-grade resistance.^{[2][1]} These proteins are implicated in vesicular trafficking and lipid storage pathways.^[2] Importantly, **MMV688533** does not exhibit cross-resistance with existing antimalarial drugs, indicating a novel mechanism of action.^[2]



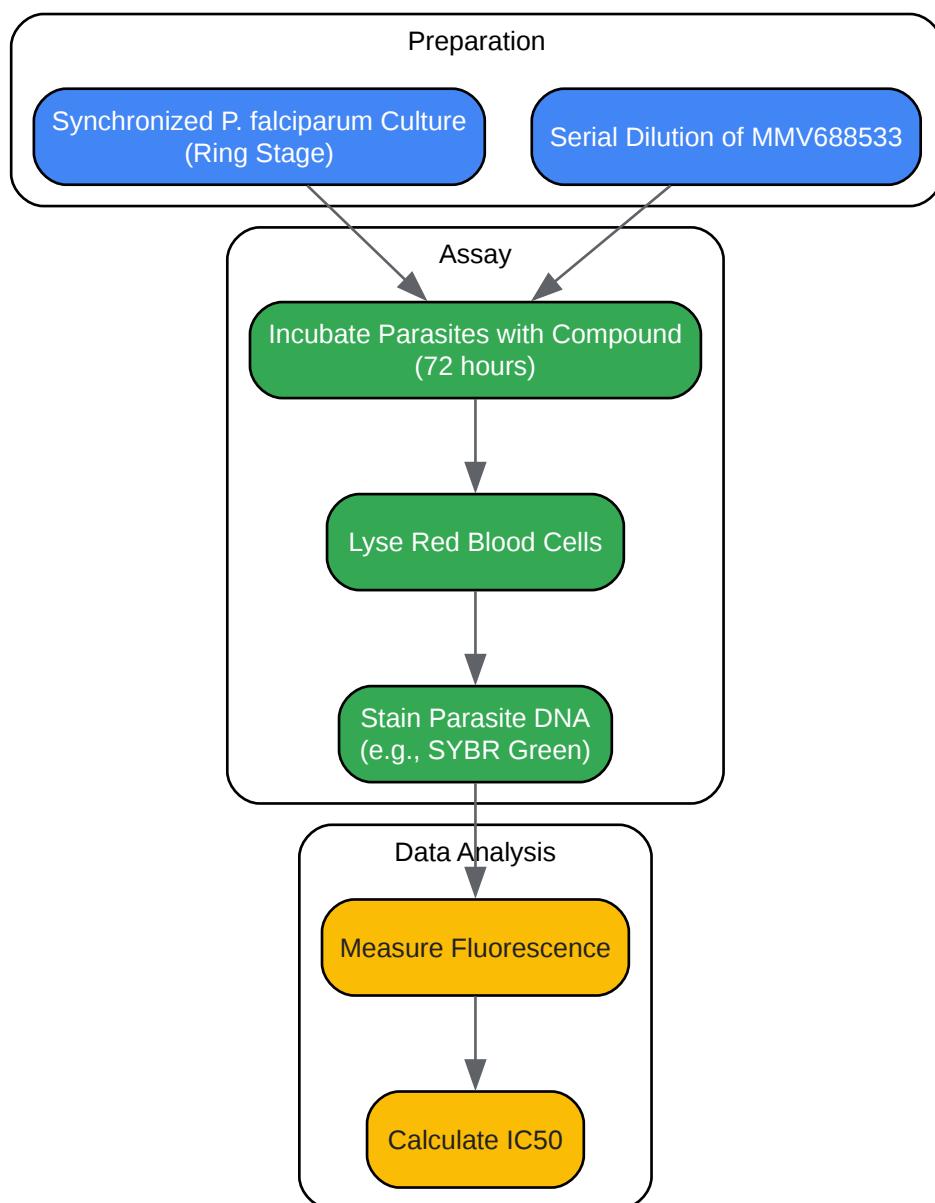
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Caption: Proposed mechanism of action of **MMV688533**.

Experimental Protocols

In Vitro Asexual Blood-Stage Parasite Susceptibility Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of *P. falciparum*.



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Caption: Workflow for in vitro parasite susceptibility assay.

Methodology:

- Synchronized ring-stage *P. falciparum* parasites are cultured in human erythrocytes.
- **MMV688533** is serially diluted to create a range of concentrations.

- The parasite culture is incubated with the different concentrations of **MMV688533** for 72 hours.
- After incubation, the red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye (e.g., SYBR Green).
- Fluorescence is measured to quantify parasite growth.
- The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.[\[2\]](#)

In Vivo Efficacy in a *P. falciparum* NSG Mouse Model

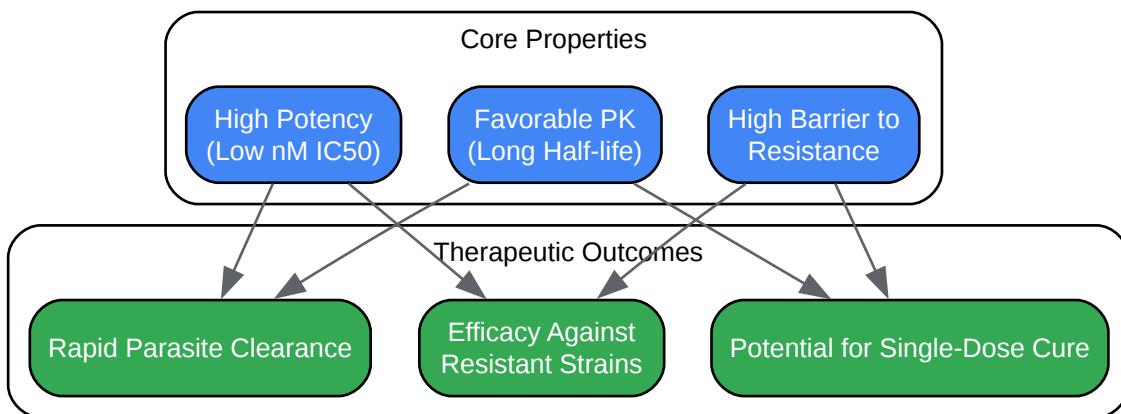
This model is used to assess the in vivo efficacy of antimalarial compounds.

Methodology:

- Immunodeficient NSG (NOD-scid IL2Rgamma-null) mice are engrafted with human erythrocytes.[\[4\]](#)
- The mice are then infected with *P. falciparum*.
- **MMV688533** is administered orally as a single dose.[\[2\]](#)[\[3\]](#)
- Parasitemia (the percentage of infected red blood cells) is monitored over time by microscopic examination of blood smears or by flow cytometry.
- The efficacy of the compound is determined by its ability to clear the parasites and prevent recrudescence.[\[2\]](#)

Logical Relationships of Pharmacological Effects

The pharmacological profile of **MMV688533** is a result of the interplay between its potent antiplasmodial activity, favorable pharmacokinetic properties, and high barrier to resistance.



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